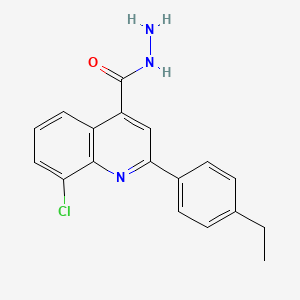

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide

Description

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide (CAS: 588711-80-2) is a quinoline-based carbohydrazide derivative with a molecular formula of C₁₈H₁₆ClN₃O and a molecular weight of 325.79 g/mol . The compound features a quinoline core substituted at the 2-position with a 4-ethylphenyl group and at the 8-position with a chlorine atom.

Properties

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQOAPJMSSEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide typically involves the following steps:

Formation of the Quinoline Core :

- The synthesis begins with the preparation of a quinoline derivative, often using the Pfitzinger reaction. This involves reacting isatin with an appropriate acetophenone derivative under basic conditions in refluxing ethanol.

- For this compound, 4-ethylacetophenone is used to introduce the ethylphenyl group.

Introduction of the Chloro Group :

- A chloro substituent is introduced into the quinoline ring either during or after the formation of the quinoline core, depending on the specific synthetic pathway.

Detailed Reaction Scheme

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1 | Isatin + 4-Ethylacetophenone, NaOH, Ethanol (Reflux) | Quinoline derivative |

| 2 | Chlorination (e.g., POCl₃ or NCS) | 8-Chloroquinoline derivative |

| 3 | CO₂ or Carboxylation Agent, Acid Catalyst | Quinoline-4-carboxylic acid |

| 4 | Ethanol, H₂SO₄ (Catalytic) | Quinoline-4-carboxylic ester |

| 5 | Hydrazine hydrate, Ethanol (Reflux) | Quinoline-4-carbohydrazide |

Notes on Reaction Conditions

-

- This reaction is highly dependent on maintaining reflux conditions and using a strong base like NaOH or KOH.

- Solvent choice (ethanol or methanol) can influence yield and reaction time.

-

- Reagents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) are commonly used for introducing chloro groups.

- Temperature control is critical to minimize side reactions.

-

- Hydrazine hydrate must be used in excess to ensure complete conversion of the ester to carbohydrazide.

- Prolonged reflux enhances product purity.

Analytical Data for Confirmation

The structure of the synthesized compound is confirmed through various spectroscopic techniques:

-

- Disappearance of ester peaks (~1730 cm⁻¹).

- Appearance of NH stretching bands (~3430 cm⁻¹).

Nuclear Magnetic Resonance (NMR) :

- Proton NMR ($$^{1}$$H NMR): Signals corresponding to ethyl group protons and hydrazide NH protons.

- Carbon NMR ($$^{13}$$C NMR): Signals for carbonyl carbon and aromatic carbons.

-

- Molecular ion peak at $$m/z = 325$$, consistent with molecular formula $$C{18}H{16}ClN_{3}O$$.

Challenges and Considerations

-

- Each step requires optimization to maximize yield while minimizing impurities.

- Side reactions during chlorination and hydrazinolysis are common challenges.

-

- Recrystallization from ethanol or methanol is often employed to purify the final product.

-

- Hydrazine hydrate and chlorinating agents are hazardous; proper safety measures must be observed.

Chemical Reactions Analysis

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, along with catalysts such as palladium on carbon or montmorillonite K-10 . Major products formed from these reactions include various substituted quinoline derivatives .

Scientific Research Applications

Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. Quinoline derivatives have been extensively studied for their ability to inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. Similar compounds have shown promising results in reducing cell viability in various cancer cell lines, including breast and lung cancers . The incorporation of the carbohydrazide moiety may enhance its biological activity by improving binding affinity to cancer-related targets.

Synthesis and Modification

The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. The synthetic pathways often include:

- Formation of the Quinoline Core: Utilizing starting materials like 4-ethylphenol and appropriate reagents to construct the quinoline backbone.

- Introduction of the Chloro Group: Employing chlorination methods at the designated position.

- Carbohydrazide Formation: Reacting with hydrazine derivatives to introduce the carbohydrazide functionality.

These synthetic strategies not only yield the target compound but also allow for modifications that can enhance its biological activity or selectivity against specific targets.

Potential Research Directions

Despite limited direct studies on this compound, its structural characteristics suggest several promising avenues for future research:

- Targeted Anticancer Therapies: Investigating its effectiveness against various cancer cell lines could elucidate its mechanism of action and therapeutic potential.

- Antimicrobial Studies: Further exploration into its efficacy against specific pathogens may lead to new antimicrobial agents.

- Structure-Activity Relationship Studies: Analyzing how modifications to its structure affect biological activity could inform drug design efforts.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be beneficial:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 8-Chloroquinoline | No ethylphenyl group | Antimicrobial |

| 2-(4-Ethylphenyl)quinoline | No chloro substituent | Varies |

| Quinoline-4-carboxylic acid derivatives | Different functional groups | Varies widely |

| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | Chloro and methyl substitution | Anticancer activity |

This table highlights how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial effects .

Comparison with Similar Compounds

Antimicrobial Activity

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit potent inhibition of microbial DNA gyrase (IC₅₀ = 0.8–2.1 µM), comparable to novobiocin. Substituents like bromine enhance binding to the ATPase domain of the enzyme .

Antiproliferative Activity

- Quinoline-4-carbohydrazide-triamide hybrids (e.g., derivatives from ) show cytotoxicity against cancer cell lines (IC₅₀ = 4.7–12.3 µM), with the carbohydrazide moiety critical for apoptosis induction .

- 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid demonstrates moderate activity against breast cancer (MCF-7 IC₅₀ = 18.5 µM), highlighting the role of hydroxyl groups in modulating efficacy .

Biological Activity

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, a synthetic compound with the molecular formula C₁₈H₁₆ClN₃O and a molecular weight of approximately 325.79 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent and an ethylphenyl group, combined with a carbohydrazide functional group. These structural characteristics are believed to enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the chloro and ethylphenyl groups may increase the compound's binding affinity and efficacy compared to other quinoline derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often measured by determining the Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 5.64 | 23 |

| Escherichia coli | 13.40 | 22 |

| Pseudomonas aeruginosa | 11.29 | 21 |

| Candida albicans | 16.69 | 20 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against various cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cells while showing minimal toxicity to non-cancerous cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on HeLa cells (cervical cancer cell line) and mouse fibroblast primary cultures. The results indicated no significant toxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. For this compound, modifications in substituents can lead to variations in potency:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chloro and ethylphenyl groups | Antimicrobial, anticancer |

| 8-Chloroquinoline | No ethylphenyl group | Antimicrobial |

| Quinoline derivatives | Varies widely in activity | Antiparasitic, anticancer |

This table illustrates how structural modifications can influence the biological efficacy of related compounds .

Q & A

Q. What are the established synthetic routes for 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide?

The compound can be synthesized via condensation of quinoline-4-carboxylic acid hydrazides with substituted aldehydes or ketones. A general method involves refluxing 2-(aryl)quinoline-4-carbohydrazide derivatives with appropriate carbonyl compounds in ethanol containing glacial acetic acid as a catalyst . For example, reaction conditions may include stirring at 60–80°C for 6–12 hours, followed by recrystallization from ethanol or DMF/water mixtures to isolate the product .

Q. Which spectroscopic methods are recommended for structural validation?

- 1H NMR : Confirm the presence of hydrazide (-NH-NH2) protons (δ 10–12 ppm) and aromatic protons (δ 7–8.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 10.058 Å, b = 10.648 Å) have been reported for analogous quinoline-carbohydrazides .

- XRPD/TGA-DSC : Assess crystallinity and thermal stability, with decomposition temperatures typically >250°C .

Q. What solvents and storage conditions are optimal for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or ethanol. Store at -20°C in amber vials to prevent photodegradation, with a shelf life of ~1 year under inert atmospheres .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimize reaction parameters:

- Catalyst screening : Replace glacial acetic acid with piperidine or morpholine to enhance condensation efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .

Q. How to address discrepancies in biological activity data across studies?

- Mechanistic validation : Perform molecular docking (e.g., using AutoDock Vina) to correlate antimicrobial activity with DNA gyrase inhibition .

- Dose-response assays : Use standardized protocols (e.g., MIC/MBC against S. aureus and E. coli) to ensure reproducibility .

- Control compounds : Compare with structurally similar derivatives (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) to isolate substituent effects .

Q. What computational methods resolve crystallographic ambiguities?

- Multipole refinement : Apply Hirshfeld surface analysis (via CrystalExplorer) to validate hydrogen-bonding networks in crystal packing .

- DFT calculations : Compare experimental (X-ray) and theoretical bond lengths (e.g., C-Cl: 1.73 Å vs. 1.71 Å) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How to design derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 8-chloro position to improve membrane permeability .

- Hybridization : Combine quinoline-carbohydrazide scaffolds with indole or benzofuran moieties to target multiple microbial pathways .

Data Contradiction Analysis

Q. Conflicting reports on antioxidant vs. pro-oxidant effects: How to reconcile?

- Redox profiling : Measure ROS generation (via DCFH-DA assay) under varying pH and oxygen levels.

- Chelation studies : Test metal-ion binding (e.g., Fe²⁺/Cu²⁺) to determine if pro-oxidant activity arises from Fenton-like reactions .

Divergent solubility data in aqueous vs. organic media: Methodological insights

- Phase-solubility diagrams : Construct plots using shake-flask method (USP) across pH 1–13.

- Co-solvency : Evaluate solubility enhancement via PEG-400 or cyclodextrin inclusion complexes .

Methodological Best Practices

- Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Nomenclature : Follow IUPAC guidelines (e.g., "this compound" without abbreviations) .

- Data reporting : Include crystallographic data (CCDC deposition numbers) and purity metrics (HPLC ≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.